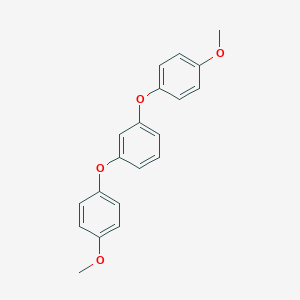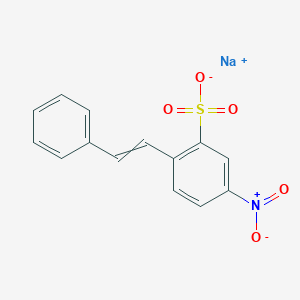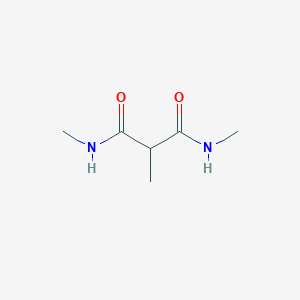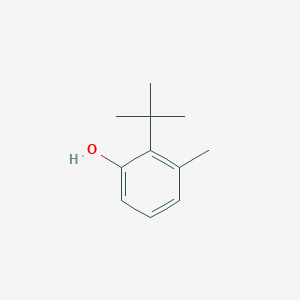
2-溴-4-氟-6-硝基苯胺
概述
描述
2-Bromo-4-fluoro-6-nitroaniline is an organic compound with the chemical formula C6H4BrFN2O2. It is a yellow crystalline solid that is slightly soluble in water but soluble in organic solvents such as alcohol and ether . This compound is used in various applications, including organic synthesis, dye production, and as a building block for more complex chemical structures .
科学研究应用
2-Bromo-4-fluoro-6-nitroaniline has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Dye Production: The compound is used in the production of dyes and pigments due to its ability to introduce color and fluorescence properties.
Biological Research: It serves as a building block for the synthesis of biologically active compounds, including potential drug candidates.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
It is commonly used in organic synthesis, such as in the production of dyes, fluorescent probes, and biological markers . Therefore, its targets could vary depending on the specific application.
Mode of Action
As a chemical compound used in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds . The specifics of these interactions would depend on the nature of the target and the conditions of the reaction.
Pharmacokinetics
It is known to be soluble in alcohol, halogenated hydrocarbons, and ester solvents, but insoluble in water . This suggests that its bioavailability could be influenced by these factors.
Result of Action
The molecular and cellular effects of 2-Bromo-4-fluoro-6-nitroaniline’s action would depend on its specific application. As a reagent in organic synthesis, its primary effect would be the formation of new compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluoro-6-nitroaniline. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . It is also important to avoid dust formation and inhalation of its vapors . These precautions suggest that the compound’s action and stability could be affected by light, humidity, temperature, and air quality.
准备方法
2-Bromo-4-fluoro-6-nitroaniline can be synthesized through a multi-step chemical reaction process. One common method involves the nitration of aniline to introduce a nitro group, followed by bromination and fluorination . The specific steps are as follows:
Nitration: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 2-nitroaniline.
Bromination: The 2-nitroaniline is then brominated using bromine in the presence of a catalyst to introduce the bromine atom at the desired position.
化学反应分析
2-Bromo-4-fluoro-6-nitroaniline undergoes various chemical reactions, including:
相似化合物的比较
2-Bromo-4-fluoro-6-nitroaniline can be compared with other similar compounds, such as:
2-Bromo-5-fluoro-4-nitroaniline: This compound has a similar structure but with the nitro group in a different position, leading to different reactivity and properties.
2-Fluoro-4-bromo-6-nitroaniline: This is another positional isomer with similar applications but different chemical behavior.
2-Bromo-4-nitroaniline: Lacks the fluorine atom, which affects its reactivity and applications.
These comparisons highlight the unique properties and applications of 2-Bromo-4-fluoro-6-nitroaniline, making it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
2-bromo-4-fluoro-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYDUPDSEDHSQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303268 | |
| Record name | 2-bromo-4-fluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10472-88-5 | |
| Record name | 10472-88-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-4-fluoro-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80303268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-fluoro-6-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![9-[(4aR,6R,7aS)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-amino-1H-purin-2-one](/img/structure/B82823.png)




